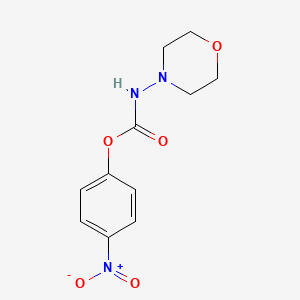

4-Nitrophenyl morpholin-4-ylcarbamate

Descripción

Propiedades

Número CAS |

516493-89-3 |

|---|---|

Fórmula molecular |

C11H13N3O5 |

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

(4-nitrophenyl) N-morpholin-4-ylcarbamate |

InChI |

InChI=1S/C11H13N3O5/c15-11(12-13-5-7-18-8-6-13)19-10-3-1-9(2-4-10)14(16)17/h1-4H,5-8H2,(H,12,15) |

Clave InChI |

UTKZYSQWJWSTHN-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Nanotechnology

4-Nitrophenyl morpholin-4-ylcarbamate has been utilized in the synthesis of nanowires, which are essential for developing advanced electronic components. The process involves pegylation, enhancing the stability and biocompatibility of the nanowires for biomedical applications .

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing various pharmaceutical agents, including anticoagulants like rivaroxaban. Its derivatives have been studied for their potential as inhibitors of blood coagulation factors, showcasing significant therapeutic potential .

Table 1: Comparison of Synthesis Methods for Rivaroxaban Derivatives

| Method | Starting Material | Yield | Environmental Impact |

|---|---|---|---|

| Method A | 4-Nitrophenyl morpholine | High | Low |

| Method B | 4-Aminophenyl morpholine | Moderate | Moderate |

| Method C | 4-Chloro-phenyl morpholine | Low | High |

Chemical Biology

The compound has been explored as a tool for studying enzyme interactions due to its ability to modify biological pathways. For instance, it has been shown to inhibit nucleotide pyrophosphatase, which is relevant in cancer research .

Case Study 1: Anticoagulant Development

A study demonstrated that derivatives of this compound exhibited potent anticoagulant activity comparable to established drugs. The research highlighted the compound's ability to selectively inhibit factor Xa, making it a candidate for further development as a therapeutic agent.

Case Study 2: Nanowire Synthesis

In another investigation, researchers successfully synthesized nanowires using this compound through a novel pegylation technique. The resulting nanowires showed promise for applications in drug delivery systems due to their enhanced stability and reduced immunogenicity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitrophenyl group facilitates nucleophilic aromatic substitution (NAS) under basic conditions. For example, the para-nitro group activates the aromatic ring for displacement by amines, thiols, or alkoxides.

This reactivity is exploited in prodrug design, where the 4-nitrophenol acts as a leaving group for targeted drug release .

Hydrolysis Reactions

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : HCl (1M), reflux, 4h

-

Products : Morpholine-4-amine + 4-nitrophenol + CO₂

-

Mechanism : Protonation of the carbamate oxygen followed by nucleophilic attack by water .

Basic Hydrolysis

-

Conditions : NaOH (0.1M), 50°C, 2h

-

Products : Morpholine-4-amine + 4-nitrophenoxide ion

Reduction of the Nitro Group

Catalytic hydrogenation selectively reduces the nitro group to an amine without cleaving the carbamate:

| Catalyst | Solvent | Pressure | Products | Yield |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 1 atm H₂ | 4-Aminophenyl morpholin-4-ylcarbamate | 95% |

This reaction is critical for synthesizing bioactive intermediates, such as aminoaryl carbamates used in anticancer agents .

Cross-Coupling Reactions

The nitro group enables participation in Ullmann or Suzuki-Miyaura couplings:

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | Biaryl carbamates | Drug intermediate synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Boronic acid-coupled carbamates | Polymer chemistry |

Stability Under Oxidative Conditions

The morpholine ring resists oxidation, but the nitrophenyl group can undergo side reactions with strong oxidizers:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| NaOCl | RT, 1h | Partial degradation (20%) |

| KMnO₄ | 60°C, 2h | Complete decomposition |

Comparación Con Compuestos Similares

Research Findings and Trends

- Structural Insights : X-ray crystallography reveals that replacing oxygen with sulfur in thiomorpholine disrupts hydrogen-bonding networks, altering supramolecular assembly .

- Activity Modulation : Substituting morpholine with thiazole () introduces heterocyclic diversity, enhancing antifungal activity .

- Safety Profiles : 4-Nitrophenyl N-methoxycarbamate requires stringent handling (skin/eye protection) compared to less reactive phenylcarbamates .

Métodos De Preparación

Reaction Mechanism and General Procedure

The most widely documented method involves the reaction of morpholine with 4-nitrophenyl chloroformate (4-NPC), a reagent renowned for its efficacy in carbamate synthesis. The process proceeds via nucleophilic attack by the morpholine’s amine group on the electrophilic carbonyl carbon of 4-NPC, displacing the chloride leaving group.

Typical Protocol :

Optimization and Yield Data

| Parameter | Optimal Value | Yield (%) | Citation |

|---|---|---|---|

| Solvent | DCM | 85–90 | |

| Temperature | 0–5°C | 92 | |

| Base (Triethylamine) | 1.5 equiv | 88 |

Lower temperatures minimize side reactions such as hydrolysis of 4-NPC, while DCM’s low polarity enhances reagent solubility. Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Oxoammonium-Catalyzed Oxidation for Intermediate Synthesis

Two-Step Synthesis from 2-(2-Chloroethoxy)ethanol

A patent by Bayer Healthcare AG outlines a scalable route involving oxidation and cyclization:

Step 1 : Oxidation of 2-(2-chloroethoxy)ethanol (XI) to 2-(2-chloroethoxy)acetic acid (X) using sodium hypochlorite and TEMPO catalyst under phase-transfer conditions.

Step 2 : Reaction of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline to form the carbamate intermediate, followed by cyclization with K₂CO₃ in acetonitrile.

Advantages and Limitations

-

Advantages : Avoids hazardous nitration steps; uses inexpensive oxidants.

-

Limitations : Multi-step process requiring careful pH control; moderate yield due to competing hydrolysis.

Solid-Phase Synthesis for High-Purity Applications

Resin-Bound Activation

4-NPC has been employed to activate hydroxyl groups on polyethylene glycol (PEG) resins, enabling efficient coupling with morpholine.

Applications in Combinatorial Chemistry

This method facilitates rapid library synthesis of carbamate derivatives, with 4-nitrophenyl morpholin-4-ylcarbamate serving as a model compound.

| Method | Yield (%) | Scalability | Safety Profile |

|---|---|---|---|

| 4-NPC Direct Reaction | 85–92 | High | Moderate |

| Oxidation-Cyclization | 52 | Medium | High |

| Solid-Phase | 95 | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Nitrophenyl morpholin-4-ylcarbamate?

- Answer : Synthesis typically involves carbamate formation via reaction of morpholine with 4-nitrophenyl chloroformate under anhydrous conditions. Characterization includes:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity by analyzing proton/carbon environments.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification.

- X-ray Crystallography : To resolve bond lengths, angles, and molecular conformation (using SHELXL for refinement) .

- HPLC : To assess purity and identify byproducts (e.g., unreacted morpholine or 4-nitrophenol) .

Q. How should researchers handle safety and toxicity concerns during experiments with this compound?

- Answer : Based on analogous carbamates (e.g., 4-nitrophenyl N-methoxycarbamate):

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood to prevent inhalation (classified as Acute Toxicity Category 4 via inhalation) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What experimental designs are effective for studying enzymatic interactions using 4-nitrophenyl derivatives?

- Answer : Adapt protocols from structurally similar substrates like 4-nitrophenyl butyrate (lipase assays):

- UV-Vis Spectrophotometry : Monitor hydrolysis by measuring 4-nitrophenoxide release at 400 nm.

- Kinetic Parameters : Calculate and via Michaelis-Menten plots.

- Inhibition Studies : Use competitive/non-competitive inhibitors to probe active-site interactions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or packing?

- Answer :

- Software Tools : Use SHELXTL for structure solution and WinGX/ORTEP for refinement and visualization .

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in morpholine moieties, addressing discrepancies in torsion angles or bond lengths .

- Validation Metrics : Check R-factors (<5%) and data-to-parameter ratios (>8:1) to ensure model reliability .

Q. What strategies mitigate challenges in resolving anisotropic displacement parameters for this compound?

- Answer :

- High-Resolution Data : Collect diffraction data at low temperature (e.g., 90 K) to reduce thermal motion artifacts.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Comparative Analysis : Cross-validate with related structures (e.g., 4-nitrophenyl carbamate derivatives) to identify systematic errors .

Q. How does the electron-withdrawing nitro group influence reactivity in enzyme inhibition studies?

- Answer :

- Mechanistic Probes : Compare hydrolysis rates of this compound with non-nitro analogs (e.g., phenyl carbamates) to isolate electronic effects.

- Computational Modeling : Perform DFT calculations to map electron density distribution and transition states .

Q. What methodologies address stability issues in aqueous solutions during long-term studies?

- Answer :

- Degradation Kinetics : Use LC-MS to track hydrolysis products (e.g., 4-nitrophenol) under varying pH/temperature.

- Stabilizers : Add organic co-solvents (e.g., DMSO) or antioxidants (e.g., BHT) to prolong shelf life .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Answer :

- Assay Standardization : Normalize protocols for enzyme concentration, buffer conditions, and substrate purity.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC50 values from independent studies .

Q. Why do crystallographic studies of similar carbamates show divergent unit cell parameters?

- Answer :

- Polymorphism Screening : Perform solvent-mediated crystallization trials to identify polymorphs.

- Pressure/Temperature Effects : Analyze lattice parameters under controlled conditions to isolate environmental influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.